
5-Hexyl-2,3-dimethyl-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyl-2,3-dimethyl-1,4-dioxane is an organic compound with the molecular formula C12H24O2 It is a dioxane derivative characterized by the presence of a hexyl group and two methyl groups attached to the dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2,3-dimethyl-1,4-dioxane typically involves the reaction of hexyl alcohol with 2,3-dimethyl-1,4-dioxane under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the dioxane ring. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Hexyl-2,3-dimethyl-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dioxane ring can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated dioxane derivatives.
Aplicaciones Científicas De Investigación
5-Hexyl-2,3-dimethyl-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and solubility.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-Hexyl-2,3-dimethyl-1,4-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxane ring structure allows for interactions with hydrophobic and hydrophilic regions of target molecules, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its high acidity and use in organic synthesis.
5,5-Dimethyl-1,3-dioxane: A related dioxane derivative with different substituents.
Uniqueness
5-Hexyl-2,3-dimethyl-1,4-dioxane is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity and applications. This differentiates it from other dioxane derivatives and makes it valuable for specific research and industrial purposes.
Propiedades
Número CAS |
66473-30-1 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
5-hexyl-2,3-dimethyl-1,4-dioxane |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-12-9-13-10(2)11(3)14-12/h10-12H,4-9H2,1-3H3 |
Clave InChI |
MINIMUZAYBFQJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1COC(C(O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



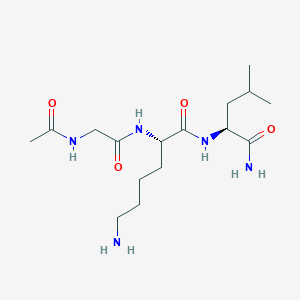
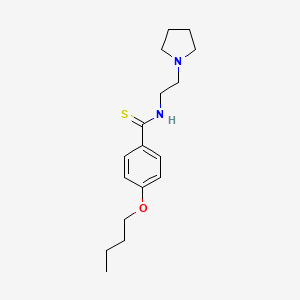
![2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt](/img/structure/B14479828.png)
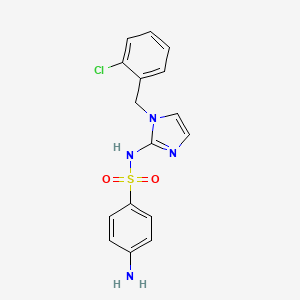
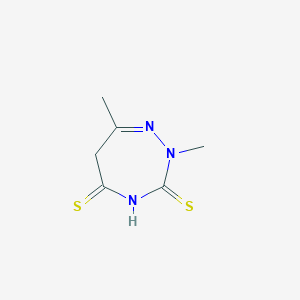
![1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-](/img/structure/B14479853.png)
![2,2'-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one}](/img/structure/B14479857.png)
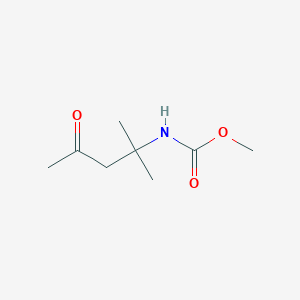
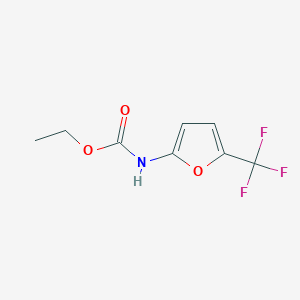
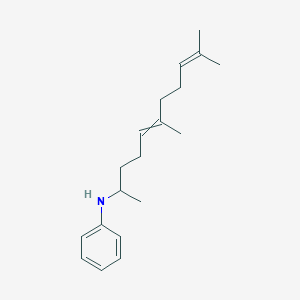
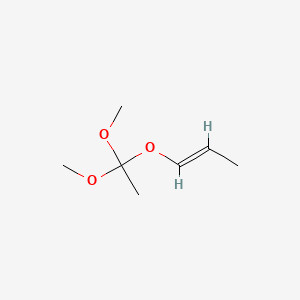
![N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14479886.png)

